Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C15H14N4O2. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-aminophenyl group: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with a 3-aminophenyl derivative using reagents such as palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with applications in energetic materials.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their potential as CDK2 inhibitors in cancer treatment.
This compound is unique due to its specific structural features and diverse range of applications in various fields of research and industry.
Biological Activity
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound recognized for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H14N4O2 and a molecular weight of 282.30 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which contributes to its biological activity.
This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, it disrupts the cell cycle progression from G1 to S phase, which is critical for cancer cell proliferation . This inhibition leads to significant alterations in cellular processes, making it a candidate for anticancer therapies.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit potent anticancer activities. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 0.87 to 12.91 µM against various cancer cell lines such as MCF-7 and MDA-MB-231, outperforming standard treatments like 5-Fluorouracil .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit Cathepsin K , an enzyme implicated in bone resorption and cancer metastasis. Inhibition studies revealed moderate activity with Ki values indicating effective binding . Molecular docking analyses further elucidated the binding interactions within the active site of Cathepsin K.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, a study highlighted that treatment with related compounds resulted in increased caspase-9 levels in treated samples compared to controls .
Toxicity and Safety Profile
Safety assessments in animal models have shown that this compound exhibits a favorable toxicity profile. No acute toxicity was observed at doses up to 2000 mg/kg . Furthermore, pharmacokinetic studies indicated sufficient oral bioavailability and stability in plasma.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | IC50 (µM) | Target |
---|---|---|---|
This compound | C15H14N4O2 | 0.87 - 12.91 | CDK2 |
Other Pyrazolo Derivatives | Varies | Varies | Cathepsin K |
Properties
CAS No. |
832741-22-7 |
---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-18-19-13(6-7-17-14(12)19)10-4-3-5-11(16)8-10/h3-9H,2,16H2,1H3 |
InChI Key |
DAOTXDGOBBMKGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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